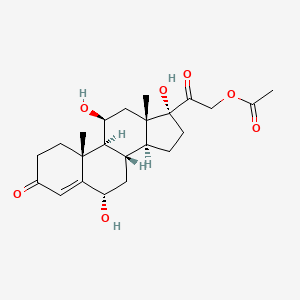

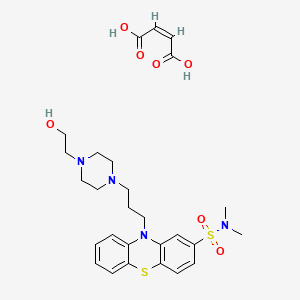

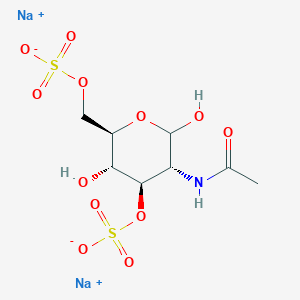

(1R,2S,4R,6R)-2,4-双(叔丁基二甲基甲硅烷基氧基)-1-甲基-环己烷 1,2-环氧化物

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of related bis-protected cyclohexene oxides, including compounds with similar structural features, involves sophisticated organic synthesis techniques. For example, chiral lithium amide base-mediated rearrangements have been employed for the enantioselective synthesis of bis(tert-butyldimethylsilyloxy)cyclohexenones, showcasing the intricate strategies required to achieve desired stereochemistry and functional group protection (O’Brien & Poumellec, 1998). This highlights the complexity and precision needed in the synthesis of such compounds, where protecting groups and stereochemistry play crucial roles.

Molecular Structure Analysis

The molecular structure of cyclic compounds similar to the one often involves detailed NMR spectroscopic analysis to determine the arrangement of atoms and the stereochemistry of the molecule. For instance, the characterization of tert-butyldimethylsilyloxy-substituted cyclohexenone epoxides via NMR techniques provides insights into the electronic environment and structural attributes of these molecules, aiding in the understanding of their chemical behavior and reactivity (Albert et al., 1978).

Chemical Reactions and Properties

The chemical reactivity of bis(tert-butyldimethylsilyloxy)-substituted compounds involves various transformations, including cyclization reactions and ring openings, which are pivotal in organic synthesis. For example, the Lewis acid-mediated cyclization of epoxides with 1,3-bis(trimethylsilyloxy)-1,3-butadienes to form 2-alkylidenetetrahydrofurans demonstrates the potential of these compounds to undergo ring closure and functional group interconversion, leading to structurally complex and diverse products (Langer et al., 2002).

Physical Properties Analysis

The physical properties of such compounds, including melting points, boiling points, and solubility, are determined by their molecular structure. While specific data for "(1R,2S,4R,6R)-2,4-Bis(tert-butyldimethylsilyloxy)-1-methyl-cyclohexane 1,2-Epoxide" might not be directly available, closely related compounds exhibit unique physical properties that are crucial for their application in synthesis. For instance, the solubility and crystalline structure of cyclic diol derivatives have been studied, providing essential information on how these molecules interact with solvents and other substances (Foces-Foces & López-Rodríguez, 2008).

Chemical Properties Analysis

The chemical properties, such as reactivity towards different reagents, stability under various conditions, and catalytic behavior, are fundamental aspects of understanding these compounds. The catalytic oxidation of cyclohexene to trans-1,2-cyclohexanediol using bis(cyclopentadienyl)zirconium dichloride showcases the potential of these molecules to participate in or facilitate important chemical transformations, highlighting their versatility and utility in organic synthesis (Lakshmi Kantam et al., 2003).

科学研究应用

催化非酶动力学拆分

催化非酶动力学拆分 (KR) 是不对称有机合成中的一个关键领域,利用手性催化剂实现高对映选择性。这种方法涉及环氧化物等各种化合物,是工业上合成手性化合物的工具。这种方法的重要性在于它能够同时提供对映纯净的产物和有效地回收起始材料,这标志着它在复杂分子合成中的重要性 (Pellissier, 2011)。

环己烷氧化成酮醇油

环己烷的氧化在生产关键中间体(如环己醇和环己酮)中起着至关重要的作用,而这些中间体对于尼龙生产至关重要。这篇综述概括了环己烷氧化方面的进展,重点介绍了使用各种催化剂和条件来提高选择性和转化率。对催化剂性能(特别是金属和金属氧化物负载的二氧化硅催化剂)的深入了解强调了工业应用的工艺优化 (Abutaleb & Ali, 2021)。

PDMS-氨基甲酸酯类杂化多功能材料

通过 CO2 环加成至双环氧化物开发 PDMS-氨基甲酸酯类杂化材料,引入了一类新型的非异氰酸酯聚氨酯 (NIPU)。这种创新方法不仅利用了 CO2,还利用了溶胶-凝胶化学来创造具有多种应用的材料,包括抗菌和防腐蚀性能。PDMS-氨基甲酸酯类具有可调节的机械和物理特性,为各种工业应用提供了一个有希望的途径 (Günther et al., 2020)。

热物理性质测量

研究含有 MTBE 和 TAME 等醚与非极性溶剂的混合物,强调了了解汽液平衡对于提高辛烷值和减少废气污染的重要性。这篇综述总结了此类混合物的热物理性质方面的知识,为开发更有效和更环保的燃料添加剂做出了贡献 (Marsh et al., 1999)。

新型溴化阻燃剂

对各种环境中新型溴化阻燃剂 (NBFR) 的出现及其影响进行了批判性综述。随着 NBFR 的应用日益广泛,迫切需要对它们的迁移转化和毒性进行全面研究。这篇综述强调了重要的知识空白以及对增强分析方法的必要性,以更好地了解 NBFR 对室内空气质量和消费者安全的影响 (Zuiderveen et al., 2020)。

属性

IUPAC Name |

tert-butyl-[[(1R,2R,4R,6R)-4-[tert-butyl(dimethyl)silyl]oxy-1-methyl-7-oxabicyclo[4.1.0]heptan-2-yl]oxy]-dimethylsilane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H40O3Si2/c1-17(2,3)23(8,9)21-14-12-15-19(7,20-15)16(13-14)22-24(10,11)18(4,5)6/h14-16H,12-13H2,1-11H3/t14-,15-,16-,19-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQALZHZPLDGLJR-YKTARERQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12C(O1)CC(CC2O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12[C@H](O1)C[C@H](C[C@H]2O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H40O3Si2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40747164 |

Source

|

| Record name | {[(1R,2R,4R,6R)-1-Methyl-7-oxabicyclo[4.1.0]heptane-2,4-diyl]bis(oxy)}bis[tert-butyl(dimethyl)silane] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40747164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

372.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

121289-20-1 |

Source

|

| Record name | {[(1R,2R,4R,6R)-1-Methyl-7-oxabicyclo[4.1.0]heptane-2,4-diyl]bis(oxy)}bis[tert-butyl(dimethyl)silane] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40747164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(1S,3Z)-3-[(2E)-2-[(1R,7Ar)-7a-methyl-1-[(2R)-6-methylheptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexyl] octanoate](/img/structure/B1147322.png)